molecular formula C12H15N5O B11498838 N-(2,5-dimethylphenyl)-3-(1H-tetrazol-1-yl)propanamide

N-(2,5-dimethylphenyl)-3-(1H-tetrazol-1-yl)propanamide

Cat. No.: B11498838
M. Wt: 245.28 g/mol
InChI Key: KDRCECLFHOINEM-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-3-(1H-tetrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides. It features a tetrazole ring, which is known for its stability and biological activity, and a dimethylphenyl group, which can influence the compound’s chemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3-(1H-tetrazol-1-yl)propanamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Amide Formation: The tetrazole intermediate is then reacted with 2,5-dimethylphenylamine under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-(1H-tetrazol-1-yl)propanamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to the biological activity of the tetrazole ring.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, with the tetrazole ring playing a key role in binding interactions. The dimethylphenyl group could influence the compound’s hydrophobicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-3-(1H-tetrazol-1-yl)butanamide: Similar structure with an additional carbon in the alkyl chain.

    N-(2,5-dimethylphenyl)-3-(1H-tetrazol-1-yl)ethanamide: Similar structure with one less carbon in the alkyl chain.

    N-(2,5-dimethylphenyl)-3-(1H-tetrazol-1-yl)propanamine: Similar structure with an amine group instead of an amide.

Uniqueness

N-(2,5-dimethylphenyl)-3-(1H-tetrazol-1-yl)propanamide is unique due to its specific combination of a tetrazole ring and a dimethylphenyl group, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-3-(tetrazol-1-yl)propanamide

InChI

InChI=1S/C12H15N5O/c1-9-3-4-10(2)11(7-9)14-12(18)5-6-17-8-13-15-16-17/h3-4,7-8H,5-6H2,1-2H3,(H,14,18)

InChI Key

KDRCECLFHOINEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCN2C=NN=N2

Origin of Product

United States

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